3-iodothiophene-2-carbonyl Chloride
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Overview
Description
3-iodothiophene-2-carbonyl Chloride is an organoiodine compound that features a thiophene ring substituted with an iodine atom at the 3-position and a carbonyl chloride group at the 2-position. Thiophene derivatives are known for their wide range of applications in organic synthesis, medicinal chemistry, and materials science due to their unique electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the halogen dance reaction, where iodine atom migration occurs in the presence of suitable catalysts and reagents . Another approach involves the use of electrophilic substitution reactions to introduce the iodine atom, followed by acylation to form the carbonyl chloride group .
Industrial Production Methods
Industrial production of 3-iodothiophene-2-carbonyl Chloride may involve large-scale electrophilic iodination and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-iodothiophene-2-carbonyl Chloride undergoes various chemical reactions, including:
- **Nucleophilic
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.
Properties
CAS No. |
75427-00-8 |
---|---|
Molecular Formula |
C5H2ClIOS |
Molecular Weight |
272.49 g/mol |
IUPAC Name |
3-iodothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C5H2ClIOS/c6-5(8)4-3(7)1-2-9-4/h1-2H |
InChI Key |
KXLMJAPPJPJBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1I)C(=O)Cl |
Origin of Product |
United States |
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